N-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide
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Overview
Description
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide is a compound that features a pyrrolidinone ring attached to a phenyl group and a phenylpropanamide moiety
Preparation Methods
The synthesis of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide typically involves the construction of the pyrrolidinone ring followed by its functionalization. One common method involves the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide to form Schiff base intermediates, which are then reduced to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets. The pyrrolidinone ring is known to interact with various enzymes and receptors, potentially modulating their activity. The compound may also affect cellular pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide can be compared to other compounds with similar structures, such as:
N-((4-(2-oxopyrrolidin-1-yl)phenyl)sulfonyl)-beta-alanine: This compound also features a pyrrolidinone ring but has different functional groups, leading to distinct biological activities.
2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide: Known for its nootropic effects, this compound shares the pyrrolidinone ring but differs in its overall structure and pharmacological profile. The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-18(13-8-15-5-2-1-3-6-15)20-16-9-11-17(12-10-16)21-14-4-7-19(21)23/h1-3,5-6,9-12H,4,7-8,13-14H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTQQULLTRJWEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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